Product packaging for L-Pyroglutamyl-L-alanine(Cat. No.:CAS No. 21282-08-6)

L-Pyroglutamyl-L-alanine

Cat. No.: B196032
CAS No.: 21282-08-6
M. Wt: 200.19 g/mol
InChI Key: YIJVJUARZXCJJP-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Pyroglutamyl-L-alanine is a high-quality dipeptide consisting of L-pyroglutamic acid and L-alanine, supplied as a white powder with a molecular formula of C8H12N2O4 and a molecular weight of 200.2 g/mol . This compound serves as a critical reference standard in analytical method development, method validation (AMV), and Quality Control (QC) applications for pharmaceutical development, particularly for Abbreviated New Drug Applications (ANDA) and in the production of Glutamic Acid-related substances . In neuroscience research, this compound is recognized as a molecular tool and a structural analog of piracetam . Scientific studies reference its structural analog, L-pyroglutamyl-D-alanine amide, for its potent nootropic (cognition-enhancing) properties . Research indicates this related dipeptide can restore hippocampal long-term potentiation impaired by ethanol exposure in rats and normalize cognitive functions and brain development disturbed by antenatal alcoholization . The crystal structure of this compound has been determined, revealing a trans peptide unit and characteristic intermolecular hydrogen bonding, which is valuable information for researchers in structural biology and crystallography . This product is intended for in vitro research purposes only and is strictly not approved for human or animal consumption . All materials are accompanied by comprehensive characterization data and a Certificate of Analysis to ensure compliance with regulatory guidelines and to guarantee product identity and purity for your research applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O4 B196032 L-Pyroglutamyl-L-alanine CAS No. 21282-08-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-4(8(13)14)9-7(12)5-2-3-6(11)10-5/h4-5H,2-3H2,1H3,(H,9,12)(H,10,11)(H,13,14)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJVJUARZXCJJP-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175548
Record name L-Pyroglutamyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21282-08-6
Record name L-Pyroglutamyl-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Pyroglutamyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Synthetic Methodologies

Strategies for L-Pyroglutamyl-L-alanine Synthesis

The formation of the peptide bond between pyroglutamic acid and alanine (B10760859) is central to the synthesis. This can be accomplished by direct acylation, where pyroglutamic acid or its activated form reacts with alanine, or by inducing cyclization of an N-terminal glutamine or glutamic acid residue in a dipeptide.

Direct acylation is a straightforward method for forming the this compound peptide bond. This approach involves the reaction of a pyroglutamic acid derivative, where the carboxyl group is activated, with the amino group of an L-alanine derivative. The nitrogen atom in the pyroglutamic acid ring is part of an amide and is generally unreactive, which means N-protection is not always required, although it can be used to improve solubility. thieme-connect.de

Common methods for activating the pyroglutamic acid include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or the conversion of pyroglutamic acid into an active ester. thieme-connect.de For instance, L-pyroglutamic acid pentachlorophenyl ester can be reacted with L-alanine amide hydrochloride in the presence of a base like N-ethylmorpholine to yield this compound amide. prepchem.com

Table 1: Example of Direct Acylation for Pyroglutamyl-Alanine Synthesis prepchem.com
Reactant 1Reactant 2Reagents/SolventProduct
L-pyroglutamic acid pentachlorophenyl esterL-alanine amide hydrochlorideN-ethylmorpholine, Dimethylformamide (DMF)This compound amide

An alternative and widely studied route to pyroglutamyl peptides is the intramolecular cyclization of an N-terminal glutamine (Gln) or, less commonly, a glutamic acid (Glu) residue. thieme-connect.deresearchgate.net In the context of this compound, this would involve the synthesis of the precursor peptide, L-Glutaminyl-L-alanine (H-Gln-Ala-OH), which then undergoes cyclization. researchgate.net

This transformation, which releases ammonia, can occur spontaneously but is often catalyzed by heat or weak acids. researchgate.netmdpi.com While this cyclization is frequently an undesirable side reaction in peptide synthesis leading to chain termination, it can be harnessed as a primary synthetic strategy. thieme-connect.deresearchgate.net The rate of this reaction is sequence-dependent and influenced by factors such as pH, with acidic conditions generally promoting the cyclization of N-terminal glutamine. mdpi.comresearchgate.net

Precursor Chemistry and Derivatization for Peptide Synthesis

The success of synthesizing this compound, whether by direct acylation or cyclization, relies heavily on the careful selection and preparation of precursor molecules. This includes the use of protected forms of pyroglutamic acid and various derivatives of L-alanine.

While the pyroglutamyl nitrogen can be left unprotected during coupling, N-protected derivatives are often synthesized to enhance solubility and control reactivity in multi-step syntheses, particularly in solid-phase methods. thieme-connect.deresearchgate.net The most common protecting groups are benzyloxycarbonyl (Z), tert-butoxycarbonyl (Boc), and fluorenylmethyloxycarbonyl (Fmoc). thieme-connect.de

These derivatives are typically not made by direct protection of pyroglutamic acid but rather by the cyclization of the corresponding N-protected glutamic acid or its anhydride (B1165640). thieme-connect.deresearchgate.net For example, Boc-pGlu-OH can be prepared from the cyclization of Boc-protected glutamic acid anhydride. thieme-connect.de These protected precursors are essential for incorporating the pyroglutamyl moiety in a controlled, stepwise manner. researchgate.netclockss.org

Table 2: Common N-Protected Pyroglutamic Acid Derivatives in Peptide Synthesis thieme-connect.deresearchgate.net
DerivativeAbbreviationTypical Synthesis RoutePrimary Use
N-benzyloxycarbonyl-L-pyroglutamic acidZ-pGlu-OHCyclization of Z-L-glutamic acid anhydrideSolution-phase synthesis
N-tert-butoxycarbonyl-L-pyroglutamic acidBoc-pGlu-OHCyclization of Boc-L-glutamic acid anhydrideSolid-phase synthesis (Boc chemistry)
N-fluorenylmethyloxycarbonyl-L-pyroglutamic acidFmoc-pGlu-OHCyclization of Fmoc-L-glutamic acid using thionyl chlorideSolid-phase synthesis (Fmoc chemistry)

The C-terminal residue, L-alanine, is typically used in a derivatized form to facilitate the peptide coupling reaction. Common derivatives include esters, such as the methyl or ethyl ester, and amides. prepchem.comsigmaaldrich.com These derivatives are often supplied as their hydrochloride salts to improve stability and handling. sigmaaldrich.commdpi.com

In the coupling reaction, the hydrochloride salt must be neutralized to free the amino group for nucleophilic attack. This is accomplished by adding a non-nucleophilic base, such as N-ethylmorpholine or diisopropylethylamine (DIPEA), or by using a basic solvent like pyridine. prepchem.commdpi.com The choice of the C-terminal protecting group (e.g., ester vs. amide) is determined by the desired final product. For the synthesis of this compound, an L-alanine ester would be used, which could be subsequently hydrolyzed to yield the free carboxylic acid. google.com

Table 3: Examples of L-Alanine Precursors for Peptide Synthesis prepchem.comsigmaaldrich.com
PrecursorCAS NumberCommon Use
L-Alanine methyl ester hydrochloride2491-20-5C-terminal residue in solution and solid-phase synthesis. sigmaaldrich.com
L-Alanine ethyl ester hydrochloride1115-59-9C-terminal residue in solution and solid-phase synthesis.
L-Alanine amide hydrochloride33208-99-0Used to synthesize C-terminal peptide amides. prepchem.com

Solid-Phase Peptide Synthesis Techniques for Pyroglutamyl Peptides

Solid-Phase Peptide Synthesis (SPPS) is a powerful and widely adopted technique for the assembly of peptides, including those containing a pyroglutamyl residue. researchgate.netmdpi.com This method involves building the peptide chain sequentially while one end is anchored to an insoluble polymer support (resin). brieflands.com

A pyroglutamyl peptide like this compound can be synthesized on a solid support in two main ways:

Direct Coupling: An N-protected pyroglutamic acid (e.g., Fmoc-pGlu-OH) is coupled to the N-terminal amino group of the resin-bound alanine. nih.gov

On-Resin Cyclization: An N-terminal glutamine residue is incorporated, and subsequent treatment, often during acidic cleavage steps (in Boc-SPPS) or as a dedicated step, induces cyclization to the pyroglutamyl form. researchgate.netnih.gov

The formation of pyroglutamate (B8496135) from N-terminal glutamine is a well-documented side reaction in SPPS, particularly when weak acids are present during coupling steps or during cleavage from the resin. mdpi.comresearchgate.net While often minimized, this reaction can be driven to completion to produce the desired N-terminal pyroglutamyl peptide. nih.gov Modern techniques such as microwave-assisted SPPS can accelerate the coupling steps and improve the efficiency of synthesizing challenging peptides, including pyroglutamated sequences. nih.gov

Solution-Phase Synthesis Approaches for Pyroglutamyl Peptides

Solution-phase synthesis of pyroglutamyl peptides, including this compound, can be achieved through two primary strategies: the direct coupling of pyroglutamic acid with an alanine derivative or the cyclization of an N-terminal glutaminyl or glutamyl dipeptide. thieme-connect.de

One common approach involves the activation of the carboxylic acid of L-pyroglutamic acid, which can then react with the amino group of an L-alanine ester or amide. L-pyroglutamic acid can often be used without protection on its lactam nitrogen, as the amide bond within the ring is generally less reactive. thieme-connect.de The direct coupling of unprotected pyroglutamic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) has been reported. thieme-connect.de Another strategy is the use of pre-activated esters of pyroglutamic acid, such as pentachlorophenyl esters, which react with the alanine component in a suitable solvent like dimethylformamide (DMF). prepchem.com For instance, the synthesis of this compound amide was achieved by reacting L-pyroglutamic acid pentachlorophenyl ester with L-alanine amide hydrochloride. prepchem.com

Alternatively, N-protected pyroglutamic acid derivatives can be employed. The protection of the pyroglutamic acid nitrogen can sometimes improve solubility and reaction outcomes. thieme-connect.de Common protecting groups such as benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) can be introduced, typically by cyclization of the corresponding N-protected glutamic acid. thieme-connect.de For example, Z-pGlu-OH can be synthesized from Z-Glu-OH anhydride with dicyclohexylamine (B1670486) (DCHA) as a catalyst. thieme-connect.de These protected pyroglutamic acids can then be coupled with the desired amino acid derivative.

The table below summarizes various solution-phase approaches for the synthesis of pyroglutamyl peptides.

Starting MaterialsCoupling Reagent/MethodProductYieldReference
L-pyroglutamic acid pentachlorophenyl ester, L-alanine amide HClN-ethylmorpholineThis compound amide- prepchem.com
Z-pGlu-OH, L-thiazolidine-4-carboxylate ethyl esterDCCEthyl 3-(Z-L-pyroglutamyl)-L-thiazolidine-4-carboxylate-
Boc-Gly-Glu-Val-NH2CDIBoc-Gly-pGlu-Val-NH279% thieme-connect.de
N-benzyl-L-pyroglutamic acid, L-tyrosine ethyl ester HClBOP reagentN-(Benzyl)-L-pyroglutamyl-L-tyrosine Ethyl Ester- google.com

Considerations in Peptide Coupling and Protecting Group Chemistry

The successful synthesis of this compound hinges on the careful selection of coupling reagents and protecting groups to ensure high yield, purity, and stereochemical integrity.

Peptide Coupling Reagents: A variety of coupling reagents are available for solution-phase synthesis. Carbodiimides like DCC and diisopropylcarbodiimide (DIC) are widely used. numberanalytics.com However, their use can sometimes lead to side reactions and racemization. numberanalytics.com To mitigate racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. researchgate.net More advanced coupling reagents, including phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), offer higher efficiency and are particularly useful for sterically hindered couplings, though they are more expensive. scispace.com The choice of reagent can impact reaction times and the formation of byproducts. For example, the use of preformed symmetric anhydrides can minimize the time the activated amino acid is exposed to conditions that might promote side reactions. researchgate.net

Protecting Group Chemistry: Protecting groups are essential to prevent unwanted side reactions at the amino and carboxyl termini during peptide synthesis. jocpr.comug.edu.pl For the synthesis of this compound, the amino group of L-alanine must be protected. Common N-terminal protecting groups include Boc and Fmoc. The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is typically removed using piperidine. researchgate.netgoogle.com The carboxyl group of L-alanine is often protected as a simple ester (e.g., methyl or ethyl ester) which can be cleaved under basic conditions (saponification) after the peptide bond is formed.

While the lactam nitrogen of pyroglutamic acid often does not require protection, N-protected derivatives can be advantageous. thieme-connect.de The benzyloxycarbonyl (Z) group is a common choice, removable by catalytic hydrogenation. researchgate.net The use of N-protected pyroglutamic acid can prevent potential side reactions, such as the formation of diketopiperazines, especially when coupling to the second amino acid. thieme-connect.de However, even with N-protection, side reactions can occur. thieme-connect.de

The selection of an orthogonal protecting group strategy is crucial. This means that the protecting groups for the N-terminus, C-terminus, and any side chains can be removed under different conditions, allowing for selective deprotection at various stages of the synthesis. jocpr.com

Structural Elucidation and Conformational Analysis

X-ray Crystallographic Studies of L-Pyroglutamyl-L-alanine

X-ray crystallography has provided a high-resolution view of the solid-state structure of this compound. Crystals grown from aqueous methanol (B129727) were analyzed to determine their fundamental crystallographic parameters and molecular conformation. nih.gov

The crystallographic analysis identified that this compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. nih.gov The specific space group was determined to be P2(1). nih.gov The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, were precisely measured. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2(1)
a 4.863(2) Å
b 16.069(1) Å
c 6.534(2) Å
β 109.9(2)°
Volume (V) 480.0 ų
Z (molecules/unit cell) 2

Data sourced from Ramasubbu & Parthasarathy (1989). nih.gov

Detailed analysis of the crystal structure revealed the specific conformations of the amide bond within the pyroglutamyl ring and the peptide bond linking the two amino acid residues. The amide of the pyroglutamyl side chain is in a cis conformation. nih.gov In contrast, the central peptide unit connecting the pyroglutamyl and alanine (B10760859) moieties adopts a trans conformation. nih.gov Notably, this trans peptide bond deviates significantly from planarity. nih.gov The precise geometry is further described by the backbone torsional angles. nih.gov

Table 2: Torsional Angles and Bond Conformations of this compound

Torsional Angle/Bond Conformation Value
ω1 (Pyroglutamyl Amide) cis 2.6(7)°
ω2 (Peptide Bond) trans (non-planar) 167.4(5)°
ψ1 166.1(5)°
φ2 -90.3(6)°
ψ2 -22.4(6)°

Data sourced from Ramasubbu & Parthasarathy (1989). nih.gov

The crystal packing of this compound is stabilized by a significant intermolecular hydrogen bond. A short hydrogen bond, measuring 2.551(5) Å, was identified between the carboxyl hydroxyl group (OH) of one molecule and the N-acyl oxygen of an adjacent molecule. nih.gov This type of hydrogen bonding is a common feature observed in the crystal structures of many acyl amino acids and acyl peptides. nih.gov

Spectroscopic Characterization for Structural Confirmation

While X-ray crystallography provides definitive solid-state structural data, spectroscopic methods are crucial for confirming this structure and providing insights into its conformation in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of peptides in solution. For this compound, ¹H and ¹³C NMR would provide a detailed picture of the chemical environment of each atom.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the α-carbons of both the pyroglutamyl and alanine residues, as well as the protons in the pyroglutamyl ring and the methyl group of alanine. The chemical shifts and coupling constants of these protons would confirm the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum would display separate resonances for each unique carbon atom, including the carbonyl carbons of the amide, peptide, and carboxyl groups, the α-carbons, and the carbons of the side chains.

2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be used to establish correlations between protons and carbons, confirming the assignment of signals and providing unambiguous structural verification. These techniques are routinely used for the structural analysis of small peptides.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, offering valuable information about its functional groups and secondary structure. Different peptide conformations give rise to characteristic frequencies for vibrations such as the amide I (mainly C=O stretching) and amide II (N-H bending and C-N stretching) bands.

Amide I Band: This band, typically appearing in the 1600–1700 cm⁻¹ region, is particularly sensitive to the peptide backbone conformation. The frequency of the C=O stretching vibration can provide information about the hydrogen bonding environment and the secondary structure of the peptide.

Other Characteristic Bands: IR and Raman spectra would also show characteristic bands for C-H stretching and bending from the alanine methyl group and the pyroglutamyl ring, as well as vibrations from the terminal carboxyl group. The analysis of these vibrational modes in both solid-state and solution studies can reveal subtle conformational changes. For instance, variations in these spectral regions can indicate changes in molecular flexibility and intermolecular interactions. cas.cz

Molecular Conformation and Torsional Angle Analysis in Relation to Biological Activity

The specific conformation of this compound is defined by a set of torsional angles along its peptide backbone. These angles, determined by X-ray crystallography, describe the rotation around specific bonds and ultimately shape the molecule. nih.gov

The key torsional angles for this compound are detailed in the table below. The amide of the pyroglutamyl side chain is in a cis conformation, which is a notable feature. nih.gov The main peptide unit, however, adopts a trans conformation, which is more common in peptides. This peptide unit is also observed to be appreciably non-planar. nih.gov

Torsional AngleValue (degrees)
ψ1166.1(5)
ω12.6(7)
φ2-90.3(6)
ψ2-22.4(6)
ω2167.4(5)

Data sourced from Ramasubbu & Parthasarathy, 1989. nih.gov

While the precise relationship between these specific torsional angles and the biological activity of this compound is not extensively documented in current literature, the conformation of molecules is intrinsically linked to their function. For instance, the specific three-dimensional shape of a molecule determines its ability to bind to biological receptors.

The conformation of the pyroglutamyl ring and the adjacent amino acid residue are critical for the molecule's interaction with its biological targets. The rigidity of the pyroglutamyl ring, combined with the rotational freedom of the alanine residue as defined by the φ and ψ angles, creates a specific and stable three-dimensional structure that is available for molecular recognition by proteins and other biological macromolecules.

Enzymatic Biotransformations and Metabolic Pathways

Interactions with Pyroglutamyl Peptidases

Pyroglutamyl peptidases (PAPs) are a class of enzymes that hydrolyze the peptide bond linking an N-terminal pyroglutamyl (pGlu) residue to the adjacent amino acid. These enzymes are crucial in the metabolism of various pGlu-containing peptides and proteins. Two main types have been extensively characterized: Pyroglutamyl Peptidase I (PAPI) and Pyroglutamyl Peptidase II (PPII).

Substrate Specificity of Pyroglutamyl Peptidase I (PAPI) for L-Pyroglutamyl-L-alanine

Pyroglutamyl Peptidase I (PAPI), also known as pyrrolidone-carboxylate peptidase, is a cytosolic cysteine peptidase recognized for its broad substrate specificity. nih.gov It is capable of removing the N-terminal L-pyroglutamate residue from a wide array of peptides and proteins. frontiersin.org This broad specificity allows PAPI to act on various dipeptides, including this compound.

The enzyme's active site accommodates the pyroglutamyl residue, but its specificity is largely directed at the N-terminal pGlu moiety itself, with less stringent requirements for the subsequent amino acid residue. However, the nature of the second amino acid can influence the rate of hydrolysis. Studies have shown that PAPI can effectively hydrolyze this compound, indicating that the alanine (B10760859) residue at the P1' position is well-tolerated by the enzyme. The enzyme's ability to cleave this dipeptide underscores its role in the general catabolism of pGlu-containing small peptides.

Kinetic Studies of PAPI-Mediated Hydrolysis

Kinetic analyses have provided quantitative insights into the interaction between PAPI and its substrates. For the hydrolysis of this compound, studies using recombinant rat PAPI have determined the Michaelis-Menten constant (Km). This value, a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), provides an indication of the enzyme's affinity for the substrate.

A study investigating the substrate specificity of rat PAPI reported a Km value of 0.057 mM for the hydrolysis of L-pGlu-L-Ala. nih.gov Another study, using a conductimetric assay to measure the activity of Streptococcus pyogenes pyroglutamyl peptidase, determined a Km of 0.34 mM for pGlu-Ala. researchgate.net These low Km values suggest a relatively high affinity of PAPI for this compound, supporting its role as a significant physiological substrate.

Kinetic Parameters for PAPI-Mediated Hydrolysis of this compound
Enzyme SourceSubstrateKm (mM)Assay Method
Recombinant Rat PAPIL-pGlu-L-Ala0.057Not specified
Streptococcus pyogenes PgppGlu-Ala0.34Conductimetric

Role of PAPI in N-Terminal Pyroglutamate (B8496135) Removal from Peptides and Proteins

The primary physiological function of PAPI is the removal of N-terminal pyroglutamate residues from peptides and proteins. frontiersin.org This action is crucial for several reasons. The pGlu modification renders peptides and proteins resistant to degradation by most aminopeptidases, thereby increasing their stability. By cleaving the pGlu residue, PAPI initiates the degradation pathway for these otherwise protected molecules.

PAPI's broad substrate specificity allows it to participate in the turnover of a wide range of biologically active peptides that are N-terminally blocked with a pyroglutamyl residue. frontiersin.org This includes peptide hormones and other signaling molecules. The removal of the pGlu group by PAPI can either inactivate these molecules or make them susceptible to further degradation by other peptidases, thus playing a vital role in regulating their biological activity. PAPI is found in various tissues and is involved in both intracellular and extracellular protein and peptide catabolism. frontiersin.org

Pyroglutamyl Peptidase II (PPII) as a Regulator of Pyroglutamyl Peptides

In contrast to the broad specificity of PAPI, Pyroglutamyl Peptidase II (PPII) is a membrane-bound metalloenzyme with a much narrower substrate specificity. nih.gov Its activity is largely restricted to the neuropeptide thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH2). nih.gov This high degree of specificity suggests a more specialized regulatory role for PPII compared to the more general catabolic function of PAPI.

PPII is strategically located on the outer surface of cells in tissues where TRH exerts its effects, such as the pituitary gland. This positioning allows it to efficiently inactivate TRH in the extracellular space, thereby terminating its signal. The regulation of PPII activity itself is an important physiological control mechanism. For instance, thyroid hormones can regulate the expression of PPII, providing a feedback loop to control the levels of TRH. Given its stringent substrate requirements, it is unlikely that PPII plays a significant role in the metabolism of this compound.

Glutaminyl Cyclase (QC) Activity and Pyroglutamate Formation

The formation of the N-terminal pyroglutamate residue is not a direct product of translation but rather a post-translational modification. This process is catalyzed by the enzyme glutaminyl cyclase (QC).

Mechanisms of N-Terminal Glutamine Cyclization to Pyroglutamic Acid Residues

Glutaminyl cyclase catalyzes the intramolecular cyclization of an N-terminal glutamine residue of a peptide or protein to form a pyroglutamyl residue, with the concomitant release of ammonia. This enzymatic reaction is significantly faster than the spontaneous, non-enzymatic cyclization of glutamine.

The catalytic mechanism of QC involves the enzyme's active site facilitating the nucleophilic attack of the α-amino group of the N-terminal glutamine on its own γ-amide carbon. This results in the formation of a tetrahedral intermediate, which then collapses to form the five-membered lactam ring of pyroglutamate and releases ammonia. This enzymatic conversion is a critical step in the maturation of many bioactive peptides and proteins, as the N-terminal pyroglutamyl residue is often essential for their biological activity and stability. The formation of pGlu protects these molecules from degradation by aminopeptidases, thereby prolonging their half-life.

Pyroglutamic Acid in Metabolic Cycles

Pyroglutamic acid, also known as 5-oxoproline, is a key metabolic intermediate in the γ-glutamyl cycle, a pathway responsible for the synthesis and degradation of glutathione (GSH). rupahealth.comtaylorandfrancis.comresearchgate.net This cycle plays a critical role in cellular antioxidant defense and amino acid transport. Pyroglutamic acid is formed from γ-glutamylcysteine by the enzyme γ-glutamyl cyclotransferase. researchgate.netlitfl.com Under normal physiological conditions, the cycle proceeds efficiently to regenerate glutathione. However, in states of glutathione depletion, such as during sepsis or malnutrition, the feedback inhibition on γ-glutamyl cyclotransferase is reduced. litfl.com This leads to increased activity of the enzyme and subsequent accumulation of pyroglutamic acid. rupahealth.comlitfl.com Consequently, elevated levels of pyroglutamic acid can serve as a biomarker for depleted glutathione stores and significant oxidative stress. rupahealth.comnih.gov

To complete the γ-glutamyl cycle and recover the carbon skeleton for renewed glutathione synthesis, pyroglutamic acid is converted back to L-glutamate. researchgate.netwikipedia.org This crucial step is catalyzed by the enzyme 5-oxoprolinase. nih.govpnas.org The reaction is an energy-dependent process that involves the stoichiometric cleavage of ATP to ADP and inorganic phosphate. nih.govpnas.org The activity of 5-oxoprolinase requires the presence of specific divalent and monovalent cations, with Mg++ (or Mn++) and K+ (or NH4+) being essential for its function. nih.govpnas.org This conversion is the rate-limiting step in the cycle that links the degradation of glutathione intermediates back to the synthesis pathway, ensuring the replenishment of the glutamate pool necessary for maintaining cellular redox balance. nih.gov This enzymatic conversion has been observed in various tissues, including the kidney, as well as in higher plants. nih.govnih.gov

Alanine Metabolism Pathways Relevant to Dipeptide Synthesis and Degradation

The glucose-alanine cycle, also known as the Cahill cycle, is a vital metabolic pathway that links the liver and peripheral tissues, particularly skeletal muscle, for the transport of nitrogen and carbon. tuscany-diet.netwikipedia.org In muscle tissue, when amino acids are broken down for energy, their nitrogen groups are transferred to pyruvate (B1213749), which is derived from glucose via glycolysis. wikipedia.orgquora.com This transamination reaction forms alanine, a non-toxic carrier of nitrogen. tuscany-diet.net

Alanine is then released from the muscle into the bloodstream and transported to the liver. quora.comcreative-proteomics.com In the liver, the process is reversed: alanine is converted back to pyruvate, and its amino group is transferred to α-ketoglutarate, eventually entering the urea cycle for safe disposal as urea. wikipedia.orgyoutube.com The pyruvate generated in the liver serves as a key substrate for gluconeogenesis, the process of synthesizing new glucose. tuscany-diet.netcreative-proteomics.com This newly formed glucose can then be released back into the circulation to be taken up by muscle and other tissues, thus completing the cycle. tuscany-diet.netyoutube.com This pathway is crucial during periods of fasting or prolonged exercise, as it facilitates the removal of waste nitrogen from muscle while simultaneously providing a carbon source for hepatic glucose production. wikipedia.orgcreative-proteomics.com

Table 2: Key Steps of the Glucose-Alanine Cycle
LocationProcessKey SubstratesKey ProductsPrimary Purpose
Skeletal MuscleTransaminationPyruvate, Amino Acids (Glutamate)Alanine, α-Keto acidsNitrogen capture and export
BloodstreamTransportAlanineAlanineInter-tissue carrier
LiverTransaminationAlanine, α-KetoglutaratePyruvate, GlutamateNitrogen release for urea cycle
LiverGluconeogenesisPyruvateGlucoseGlucose synthesis

Transamination is the central biochemical reaction underpinning both the synthesis and degradation of alanine and is fundamental to the glucose-alanine cycle. davuniversity.orglibretexts.org These reactions involve the transfer of an amino group from an amino acid to an α-keto acid, a process catalyzed by enzymes called aminotransferases or transaminases. libretexts.orgwikipedia.org All transaminases require pyridoxal phosphate (PLP), a derivative of vitamin B6, as a coenzyme to facilitate the transfer of the amino group. davuniversity.orgwikipedia.org

The key enzyme in alanine metabolism is Alanine Transaminase (ALT), also known as serum glutamate-pyruvate transaminase (SGPT). wikipedia.orgcreative-proteomics.com This enzyme catalyzes the reversible reaction between its substrate pairs:

Alanine + α-Ketoglutarate ⇌ Pyruvate + Glutamate quora.comcreative-proteomics.com

In peripheral tissues like muscle, the reaction proceeds from right to left for alanine biosynthesis, allowing the tissue to package excess nitrogen for export. wikipedia.org Conversely, in the liver, the reaction proceeds from left to right for alanine catabolism. creative-proteomics.com This releases the carbon skeleton of alanine as pyruvate for gluconeogenesis and funnels the nitrogen into glutamate, which is a central collection point for amino groups destined for the urea cycle. libretexts.orgwikipedia.org Therefore, transamination is a critical, reversible process that allows for the dynamic interplay between amino acid and carbohydrate metabolism. davuniversity.org

Enzymatic Regulation and Implications for Peptide Stability

The enzymatic regulation of peptides containing a pyroglutamyl moiety is primarily governed by Pyroglutamyl-Peptidase I (PGP-I), also known as pyrrolidonyl peptidase or 5-oxoprolyl-peptidase (EC 3.4.19.3). frontiersin.orgwikipedia.orgmoleculardepot.com This cytosolic cysteine peptidase is widely distributed in bacteria, plants, and animals and is responsible for the hydrolytic removal of the N-terminal L-pyroglutamyl residue from a broad spectrum of peptides. frontiersin.orgwikipedia.orgebi.ac.uk The general reaction catalyzed by PGP-I is the cleavage of the peptide bond between the pyroglutamyl residue and the adjacent amino acid, releasing pyroglutamic acid and the rest of the peptide with a free N-terminus. ebi.ac.uk

The presence of the N-terminal pyroglutamyl residue in peptides like this compound confers a significant degree of stability against degradation by other common aminopeptidases. ebi.ac.uk This protective "blocking" of the N-terminus prevents the stepwise removal of amino acids by these enzymes, thereby extending the half-life of the peptide.

However, this compound itself is a substrate for PGP-I. The efficiency of this enzymatic cleavage is influenced by the amino acid adjacent to the pyroglutamyl residue. nih.gov While detailed kinetic parameters for the hydrolysis of this compound by human PGP-I are not extensively documented in publicly available literature, studies on bacterial PGP-I provide valuable insights. For instance, research on the pyroglutamyl peptidase from Streptococcus pyogenes has determined a Michaelis constant (KM) for the hydrolysis of pyroglutamyl-alanine.

Kinetic Parameter for the Hydrolysis of this compound by Bacterial Pyroglutamyl Peptidase
Enzyme SourceSubstrateKM (mM)
Streptococcus pyogenesThis compound0.34

The interaction of this compound with PGP-I has broader implications for peptide stability through the mechanism of competitive inhibition. As a substrate for PGP-I, this compound can compete with other pyroglutamyl-containing peptides for the active site of the enzyme. This competition can slow down the degradation of other bioactive peptides that are also substrates for PGP-I, such as Thyrotropin-Releasing Hormone (TRH) and Luteinizing Hormone-Releasing Hormone (LHRH). ebi.ac.uknih.gov By acting as a competitive substrate, this compound can effectively regulate the metabolic stability of these important signaling molecules.

In contrast to the broad specificity of PGP-I, another enzyme, Pyroglutamyl-Peptidase II (PGP-II), is a membrane-anchored metalloenzyme with a much narrower substrate specificity, primarily restricted to TRH. nih.govnih.gov Therefore, this compound is not expected to significantly interact with or influence the activity of PGP-II.

The stability of the pyroglutamyl-peptide bond itself is also subject to chemical hydrolysis under acidic conditions. The rate of this non-enzymatic cleavage is also influenced by the nature of the adjacent amino acid residue. Studies on the acid-catalyzed hydrolysis of various pGlu-X dipeptides (where X is the second amino acid) have shown that the bulkiness and steric hindrance of the side chain of the neighboring amino acid can affect the rate of both the cleavage of the peptide bond and the opening of the pyroglutamyl ring. For instance, peptides with a bulky and sterically hindered side chain adjacent to the pGlu moiety tend to have a slower rate of decomposition upon acid hydrolysis.

Relative Susceptibility of pGlu-X Peptide Bonds to Acid-Catalyzed Cleavage
Relative Rate of CleavageAmino Acid at Position X
HighSer
MediumPro, Gly
Arg, Ala, Glu, Thr, Asp
LowHis, Lys
Trp, Tyr, Ile

Biological Roles and Molecular Mechanisms

Role of Pyroglutamyl Residues in Peptide Function and Stability

The formation of a pyroglutamyl (pGlu) residue at the N-terminus of a peptide is a significant post-translational modification that dramatically alters its biochemical properties. This modification occurs through the intramolecular cyclization of an N-terminal glutamine or glutamic acid residue. sciopen.comresearchgate.net The resulting five-membered lactam ring is crucial for the peptide's stability and its interaction with biological targets.

A primary and well-established role of the N-terminal pyroglutamyl residue is to protect peptides from enzymatic degradation. researchgate.net Most aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of a protein or peptide, require a free primary amino group to function. wikipedia.org The cyclization of the N-terminal residue to form pyroglutamic acid blocks this N-terminus, rendering the peptide resistant to cleavage by these common enzymes. wikipedia.orgthieme-connect.dewikipedia.org

This protective mechanism significantly increases the in vivo half-life and stability of peptides. researchgate.netresearchgate.netgoogle.com For instance, the modification of Monocyte Chemoattractant Protein-1 (MCP-1) with an N-terminal pGlu residue makes the protein resistant to degradation, which is critical for its chemotactic potency. google.com Similarly, in bacteria like Porphyromonas gingivalis, the conversion of N-terminal glutamine to pyroglutamate (B8496135) is believed to stabilize extracytoplasmic proteins by protecting them from degradation by aminopeptidases. uj.edu.pl However, specialized enzymes known as pyroglutamyl peptidases (or aminopeptidases) exist that can specifically cleave the pGlu residue, providing a regulatory mechanism for the activity of these protected peptides. thieme-connect.dewikipedia.orgebi.ac.uk

The pyroglutamyl residue is not merely a protective cap; it is often a critical component for the biological activity of many peptides and hormones, directly participating in receptor binding and influencing potency. researchgate.netoup.com The conformationally constrained lactam ring can serve as a key recognition motif for specific receptors.

Several prominent examples illustrate this role:

Thyrotropin-Releasing Hormone (TRH): TRH (pGlu-His-Pro-NH2) is a classic example where all three amino acid residues, including the N-terminal pyroglutamate, are involved in binding to TRH receptors (TRH-R1 and TRH-R2). researchgate.net Any modification to the pGlu residue can significantly alter its binding affinity and biological response. researchgate.net

Gonadotropin-Releasing Hormone (GnRH): In GnRH, the pGlu residue is essential for maintaining the peptide's conformation, which is necessary for effective receptor binding and subsequent activation leading to gonadotropin release. oup.com

Pyroglutamylated RF-amide Peptides (QRFP): These neuropeptides require the N-terminal pyroglutamylation for their activity. nih.gov The cryo-electron microscopy structure of the QRFP receptor (GPR103) complexed with its ligand shows the pGlu residue deeply inserted into the receptor's binding pocket, forming crucial interactions that stabilize the active conformation of the receptor. nih.govnih.gov

This modulation of receptor interaction highlights that the pGlu modification is a key determinant of the specificity and potency of numerous signaling peptides.

Mechanisms of Biological Activity

The biological activities of L-Pyroglutamyl-L-alanine and related compounds are rooted in the influence of the pyroglutamate moiety on various physiological systems, including neuronal signaling and sensory perception.

Pyroglutamic acid itself is considered a nootropic compound. nih.gov Furthermore, pyroglutamate-modified amyloid-beta (Aβ) peptides are a significant component of senile plaques in Alzheimer's disease. wikipedia.orgnih.gov These pGlu-Aβ peptides are more neurotoxic and aggregation-prone than the full-length Aβ peptides, suggesting that the enzymes involved in their formation, such as glutaminyl cyclase, could be therapeutic targets. nih.gov Conversely, certain synthetic TRH analogs containing a pGlu residue have been shown to possess enhanced neuroprotective effects in preclinical models, indicating the therapeutic potential of pGlu-containing structures. researchgate.net The investigation into this compound for neuroprotection aligns with this broader understanding of the role of pyroglutamate in central nervous system function and pathology. chemimpex.comontosight.ai

L-Pyroglutamic acid is known to contribute to the flavor profile of various foods, imparting salty, umami, and sour tastes. nih.govresearchgate.net Its interaction with taste receptors provides a clear example of its molecular mechanism of action in sensory systems. A key study investigated the interaction of L-pyroglutamic acid with the human sour taste receptor, a proton channel known as Polycystic Kidney Disease 2-like 1 (PKD2L1). nih.govnih.govkoreascience.kr

The research used electrophysiology experiments with Xenopus oocytes expressing the human PKD2L1 receptor. nih.govkoreascience.kr The findings revealed that L-pyroglutamic acid directly activates the hPKD2L1 channel in a concentration-dependent manner, producing an inward electrical current that is perceived as a sour taste. nih.govresearchgate.net Through mutation experiments and 3D docking models, the study identified a specific amino acid residue, Arginine 299 (R299), within the receptor as being critically involved in binding L-pyroglutamic acid. nih.govkoreascience.krresearchgate.net

Table 1: Interaction of L-Pyroglutamic Acid with the Human Sour Taste Receptor (hPKD2L1)
ParameterFindingReference
Target ReceptorPKD2L1 (Human Sour Taste Receptor) nih.govnih.gov
EffectActivation of an inward current, signaling a sour taste nih.govresearchgate.net
Key Binding SiteArginine 299 (R299) residue of hPKD2L1 nih.govkoreascience.kr
DependencyConcentration-dependent activation researchgate.net

Pyroglutamic acid has been shown to exert a notable influence on the brain's cholinergic system, which is vital for learning and memory processes. wikipedia.org It is among a class of nootropic compounds, including piracetam (B1677957) and aniracetam, that demonstrate an ability to activate cholinergic mechanisms. nih.gov

Research has shown that pyroglutamic acid can prevent or reverse amnesia and memory disruption induced by scopolamine, a drug that blocks cholinergic receptors. nih.govijmrhs.com The mechanism for this effect is linked to its ability to counteract the scopolamine-induced decrease in brain acetylcholine (B1216132) levels. nih.govresearchgate.net These findings suggest that part of the cognitive-enhancing potential of pyroglutamic acid and its derivatives may be mediated through the modulation of acetylcholine synthesis or release, thereby supporting cholinergic neurotransmission. nih.govijmrhs.com

Precursor or Building Block Functions

The dipeptide this compound is composed of two key molecules: L-pyroglutamic acid and the proteinogenic amino acid L-alanine. Its function as a precursor is best understood by examining the roles of its constituent parts in the formation of larger biomolecules.

While not always incorporated as a single dipeptide unit, the components of this compound are found in more complex, naturally occurring peptides. A notable example is the tripeptide Eisenine, which was isolated from the brown marine alga Eisenia bicyclis. The structure of Eisenine is L-pyroglutamyl-L-glutaminyl-L-alanine. wikipedia.org This demonstrates that the L-pyroglutamyl and L-alanine moieties can be part of a larger peptide chain. The N-terminal pyroglutamyl group is a common feature in many biologically active peptides, formed by the cyclization of an N-terminal glutamine residue. sciopen.comresearchgate.net This modification often renders the peptide more resistant to degradation by aminopeptidases. sciopen.comnih.gov The study of such naturally occurring pyroglutamyl-containing oligopeptides is an active area of research, with numerous similar compounds identified in various food sources and organisms. sciopen.comkyoto-u.ac.jp

The role of this compound as a building block in protein and enzyme synthesis is indirect and pertains to its individual components.

L-Alanine : As one of the 20 common proteinogenic amino acids, L-alanine is a fundamental building block of proteins. nih.gov It is classified as a non-essential amino acid in humans, as it can be synthesized by the body. nih.gov Enzymes known as alanine (B10760859) transaminases are central to cellular metabolism, catalyzing the interconversion of alanine and pyruvate (B1213749), thereby linking amino acid and carbohydrate metabolism and ensuring a balanced supply of alanine for protein synthesis and other functions. chemimpex.com L-alanine's incorporation into proteins follows the standard mechanism of ribosomal protein synthesis.

L-Pyroglutamic Acid : The pyroglutamyl group is not incorporated into proteins during ribosomal synthesis. Instead, it is typically formed through a post-translational modification. researchgate.net This process involves the enzymatic cyclization of an N-terminal glutaminyl residue of a peptide or protein. sciopen.comresearchgate.net This modification is crucial for the stability and function of many peptide hormones, including Thyrotropin-releasing hormone (TRH) and Luteinizing-hormone-releasing hormone (LHRH). researchgate.net The resulting N-terminal pyroglutamyl cap protects the peptide from enzymatic degradation, extending its biological half-life. sciopen.comresearchgate.net

Dipeptide as a Tool in Biochemical Assays and Studies

This compound serves as a valuable tool in various biochemical assays, aiding researchers in the investigation of protein interactions and enzymatic functions. nih.gov

While direct studies using the this compound dipeptide as a probe are not extensively documented, its constituent molecule, L-pyroglutamic acid (LPGA), and other closely related pyroglutamyl peptides are used to investigate and characterize specific protein-ligand interactions. These studies provide a clear model for how such compounds can be used to probe protein binding sites.

For instance, L-pyroglutamic acid has been used to identify the specific binding site on the human sour taste receptor, PKD2L1. iiarjournals.org In this research, molecular docking simulations predicted candidate binding sites, which were then confirmed using site-directed mutagenesis where specific amino acid residues in the receptor were changed to alanine to observe the impact on binding. iiarjournals.org This use of a pyroglutamyl-containing molecule allowed for the precise mapping of the interaction driving a physiological response. iiarjournals.org

This compound is a well-established substrate for a class of enzymes known as pyroglutamyl peptidases (PAPs), also called pyroglutamyl aminopeptidases. These enzymes specifically cleave the N-terminal pyroglutamyl residue from peptides. researchgate.net

By using this compound as a substrate in biochemical assays, researchers can:

Detect and Quantify Enzyme Activity : The rate of hydrolysis of this compound into pyroglutamic acid and alanine can be measured to determine the presence and activity level of PAP enzymes in a given biological sample, such as a tissue extract.

Characterize Enzyme Properties : It allows for the study of enzyme kinetics (e.g., determining Kₘ and Vₘₐₓ), optimal pH, and substrate specificity. For example, early studies used the hydrolysis of L-pGlu-L-Ala to first describe the activity of a pyroglutamyl peptidase from Pseudomonas fluorescens.

Understand Biological Regulation : Since PAP enzymes are involved in the degradation of important peptide hormones like TRH, using substrates like this compound helps in understanding how these signaling pathways are regulated. researchgate.net

The table below summarizes the use of this compound in enzymatic studies.

EnzymeAction on this compoundSignificance of the AssayReferences
Pyroglutamyl Peptidase (PAP) / Pyroglutamyl Aminopeptidase (B13392206)Hydrolyzes the peptide bond, releasing L-pyroglutamic acid and L-alanine.Serves as a model substrate to detect, quantify, and characterize the enzyme's activity and kinetics. Helps in understanding the metabolism of bioactive peptides like TRH.,
Pyroglutamyl Peptidase I (PAPI)Acts as a specific substrate for this cysteine omega-exopeptidase.Used to study the enzyme responsible for unblocking proteins with pGlu termini for sequencing and for regulating levels of hormones like LHRH. researchgate.net

Computational Studies and Molecular Modeling

Quantum Chemical Calculations of Pyroglutamylation Mechanisms

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity involved in the formation of the pyroglutamyl residue. nih.gov These methods can predict reaction and activation energies for hypothetical reaction mechanisms, providing crucial support for understanding chemical reactivity. nih.gov

Non-enzymatic cyclization is a key process in the formation of pyroglutamyl peptides. This intramolecular reaction is often driven by temperature. acs.org Computational studies on analogous dipeptides, such as L-phenylalanyl-L-alanine, show that this thermally induced cyclization can occur without enzymatic catalysis. acs.org The process involves the formation of an intramolecular peptide bond, which converts the linear peptide into a more stable cyclic structure, releasing a water molecule. acs.org Quantum mechanics (QM) calculations are used to map the potential energy surface of this reaction, identifying the transition states and calculating the energy barriers (activation energies) that must be overcome for cyclization to occur. nih.govchemrxiv.org Theoretical investigations indicate that without a catalyst, these energy barriers can be substantial. acs.org

Catalytic species can significantly lower the activation energy for pyroglutamate (B8496135) formation. Water molecules, in particular, have been shown to play an essential catalytic role. acs.org Theoretical studies on dipeptide cyclization reveal that even a single water molecule can mediate the reaction, favoring the head-to-tail cyclization and effectively halving the potential energy barrier. acs.org Quantum mechanical calculations have been used to assess the interactions between water molecules and pyroglutamate dipeptides, tuning electrostatic parameters to accurately model these interactions. nih.gov This catalytic effect arises from the ability of water to act as a proton shuttle, facilitating the necessary bond formations and breakages during the cyclization process. The presence of organic solvents may also influence the reaction rate. acs.org

Molecular Dynamics Simulations for Conformational Analysis

The crystal structure of L-Pyroglutamyl-L-alanine provides a key reference point for these simulations, defining specific backbone torsional angles and geometric parameters. researchgate.net

Table 1: Crystallographic and Conformational Data for this compound
ParameterValue
Molecular FormulaC₈H₁₂N₂O₄
Molecular Weight200.19 g/mol
Crystal SystemMonoclinic
Space GroupP2(1)
ω₁ (cis)2.6°
ω₂ (trans)167.4°
ψ₁166.1°
φ₂-90.3°
ψ₂-22.4°

Data sourced from the International Journal of Peptide and Protein Research. researchgate.net

Extensive MD simulations, often integrated with experimental data from techniques like NMR, can be used to quantify the populations of different conformational substates (e.g., α-helical, β-sheet, polyproline II) that the peptide adopts in solution. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. creative-peptides.com Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, use mathematical models to predict the activity of new compounds. creative-peptides.compepdd.comoncodesign-services.com

Computational methods are critical for predicting how peptides like this compound bind to biological targets such as enzymes or receptors. frontiersin.org Molecular docking and MD simulations are used to model the interaction between the peptide (ligand) and the protein's binding site. mdpi.comresearchgate.net These simulations help identify key interacting residues and the primary forces driving the binding event. researchgate.net The accuracy of these predictions is pivotal for computational drug discovery. nih.gov

Table 2: Key Intermolecular Forces in Enzyme-Ligand Interactions
Interaction TypeDescription
Hydrogen BondingForms between a hydrogen atom on the ligand and an electronegative atom (e.g., oxygen, nitrogen) on the enzyme.
Electrostatic InteractionsOccur between charged groups on the enzyme and ligand; can be attractive or repulsive.
Van der Waals ForcesWeak, short-range attractive forces arising from temporary fluctuations in electron density.
Hydrophobic InteractionsOccur between non-polar regions of the enzyme and ligand, driven by the tendency to exclude water.

By calculating binding free energies, computational models can estimate the binding affinity of the peptide to its target. acs.org Machine learning techniques are increasingly being applied to predict protein-ligand binding sites directly from sequence data, further accelerating the discovery process. nih.govams.org

Insights gained from SAR and molecular modeling studies provide the foundation for the rational design of new peptides with enhanced or modified activity. frontiersin.org By understanding which structural features are crucial for binding and function, chemists can make targeted modifications to the peptide sequence or structure. oncodesign-services.com For example, computational models can guide the substitution of specific amino acids to improve binding affinity, selectivity, or stability. acs.orgmdpi.com This process might involve altering hydrophobicity, introducing conformational constraints (like α-methylation), or changing side-chain functionalities to optimize interactions with the target protein. mdpi.comnih.gov The ultimate goal of these computational design strategies is to accelerate the development of novel peptide-based therapeutics and tools for biological research. creative-peptides.commit.edu

Advanced Analytical Methodologies for Detection and Quantitation

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating L-Pyroglutamyl-L-alanine from complex mixtures and assessing its purity. wikipedia.org High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two primary methods employed. researchgate.net

HPLC is a powerful tool for the separation, identification, and quantification of peptides like this compound. wikipedia.org The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase composition, and detector.

Methodology and Findings: Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of pyroglutamyl peptides. researchmap.jp In this technique, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchmap.jpscispace.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For the analysis of pyroglutamyl oligopeptides in sake, researchers have utilized a Capcell Pak C18 column with a linear gradient of acetonitrile and 0.1% phosphoric acid in water. tandfonline.comtandfonline.com The elution can be monitored by UV absorbance at 200 nm. tandfonline.comtandfonline.com In some applications, hydrophilic interaction liquid chromatography (HILIC) is employed, which is particularly effective for retaining and separating highly polar compounds that are not well-retained by RP-HPLC. wikipedia.orgnih.gov

A study on the determination of L-alanine:glyoxylate aminotransferase activity utilized HPLC to quantify the generated pyruvate (B1213749) after its conversion to a phenylhydrazone derivative, demonstrating the versatility of HPLC in related analytical contexts. nih.gov Furthermore, methods have been developed for the separation of amino acid enantiomers, including L-alanine, by derivatizing them into diastereomers, which can then be resolved on a standard C18 column. scispace.com

Interactive Data Table: HPLC Parameters for Pyroglutamyl Peptide Analysis

ParameterSpecificationSource
Column Capcell Pak C18 Type MG (4.5 mm x 150 mm) tandfonline.comtandfonline.com
Mobile Phase A Acetonitrile tandfonline.comtandfonline.com
Mobile Phase B 0.1% Phosphoric acid/water tandfonline.comtandfonline.com
Gradient Linear gradient from A:B = 30:70 to A:B = 45:55 over 30 min tandfonline.comtandfonline.com
Flow Rate 1.0 mL/min tandfonline.comtandfonline.com
Detection UV Absorbance at 200 nm tandfonline.comtandfonline.com
Injection Volume 5-20 µL for analysis tandfonline.comtandfonline.com

Gas chromatography is another valuable technique for the analysis of small peptides, although it often requires derivatization to increase the volatility and thermal stability of the analytes. thermofisher.comresearchgate.net

Methodology and Findings: For GC analysis of amino acids and peptides, derivatization is a critical step. researchgate.net A common approach involves converting the polar functional groups into more volatile derivatives. thermofisher.com For instance, γ-glutamyl peptides can be converted to their pyroglutamate (B8496135) methyl ester pentafluoropropionyl amide derivatives for GC-MS analysis. nih.gov This derivatization involves an initial esterification with methanolic HCl, which can also induce the intramolecular conversion of an N-terminal γ-glutamyl residue to a pyroglutamyl moiety, followed by acylation with pentafluoropropionic anhydride (B1165640). nih.govnih.gov

The analysis of derivatized amino acids, such as L-alanine, is often performed on columns like a 5% phenyl methylpolysiloxane column with flame ionization detection (FID). thermofisher.com The derivatization not only improves volatility but also enhances the chromatographic peak shape and detection sensitivity. thermofisher.com

Interactive Data Table: GC Derivatization and Analysis of Related Compounds

Analyte TypeDerivatization ReagentsGC ColumnDetectionSource
γ-Glutamyl Peptides2 M HCl/CH₃OH, Pentafluoropropionic anhydrideNot specifiedMS nih.govnih.gov
Amino Acids (e.g., L-alanine)N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)TRACE TR-5 (5% phenyl methylpolysiloxane)FID thermofisher.com

Mass Spectrometry (MS) for Identification and Quantitation

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound and related peptides. tandfonline.comtandfonline.com It is often coupled with a chromatographic separation technique, such as HPLC-MS or GC-MS. nih.govresearchgate.net

Methodology and Findings: Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of peptides, as it minimizes fragmentation and preserves the molecular ion. tandfonline.com In the positive ion mode, pyroglutamyl peptides typically form protonated molecules [M+H]⁺. researchmap.jp

Tandem mass spectrometry (MS/MS) is used for structural confirmation. researchmap.jp By selecting the precursor ion of the pyroglutamyl peptide and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. A common fragment ion for pyroglutamyl-containing peptides is the immonium ion of the pyroglutamyl residue at a mass-to-charge ratio (m/z) of 84.1. researchgate.netmdpi.com This specific fragment can be used in precursor ion scanning to selectively detect pyroglutamyl peptides in complex mixtures. researchgate.netresearchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte and confident identification. researchgate.netnih.gov This is particularly useful for distinguishing between compounds with very similar nominal masses.

Methodology and Findings: HRMS has been successfully applied to the analysis of pyroglutamyl oligopeptides in food products like sake. tandfonline.comtandfonline.comresearchgate.net The high mass accuracy helps in confirming the identity of known peptides and identifying novel ones. tandfonline.com For example, the presence of pyroglutamyl peptides in sheep brain has been investigated using chip-HPLC coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer, which provides high-resolution data. frontiersin.org

For accurate and precise quantification, stable isotope dilution analysis (SIDA) is the gold standard. researchgate.netnih.gov This method involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte of interest.

Methodology and Findings: In the context of this compound and other pyroglutamyl peptides, a deuterated or ¹³C- and/or ¹⁵N-labeled version of the peptide serves as the internal standard. tandfonline.comnih.gov Because the labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. acs.org This effectively corrects for matrix effects and variations in sample preparation and instrument response. nih.gov

SIDA coupled with HRMS has been used to accurately quantify pyroglutamyl oligopeptide ethyl esters in sake. tandfonline.comtandfonline.comresearchgate.net Deuterated internal standards were synthesized and added to the sake samples before extraction and analysis. tandfonline.com This approach allowed for the precise determination of concentrations, even at very low levels. nih.gov

Interactive Data Table: MS Parameters for Pyroglutamyl Peptide Analysis

ParameterSpecificationApplicationSource
Ionization Mode Electrospray Ionization (ESI), PositiveGeneral Peptide Analysis tandfonline.com
Precursor Ion Scan m/z 84.1 (Immonium ion of pyroglutamyl residue)Selective detection of pyroglutamyl peptides researchgate.netmdpi.com
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)High-Resolution Analysis frontiersin.org
Quantification Method Stable Isotope Dilution Assay (SIDA)Absolute Quantification tandfonline.comresearchgate.netnih.gov
Internal Standards Deuterated or ¹³C/¹⁵N labeled peptidesSIDA tandfonline.comnih.gov

Enzymatic Assays for Pyroglutamate Content Determination

Enzymatic assays offer a highly specific method for determining the concentration of pyroglutamate-containing peptides. These assays rely on the activity of enzymes that specifically recognize and act upon the N-terminal pyroglutamyl residue.

Methodology and Findings: The key enzyme used in these assays is pyroglutamyl peptidase (PGP), also known as pyroglutamate aminopeptidase (B13392206), which cleaves the pyroglutamyl residue from the N-terminus of a peptide. nih.govrndsystems.com The amount of released pyroglutamic acid or the remaining peptide can then be quantified.

One approach involves the enzymatic cleavage of the N-terminal pyroglutamate, followed by HPLC separation and quantification of the products. nih.gov A thermostable pyroglutamyl aminopeptidase from Pyrococcus furiosus has been shown to effectively cleave pyroglutamate from peptides with a wide range of molecular weights. nih.gov

Another method is a conductimetric assay, which measures the change in electrical conductance resulting from the enzymatic hydrolysis of the peptide. researchgate.net The hydrolysis of this compound by Streptococcus pyogenes pyroglutamyl peptidase leads to the formation of pyroglutamic acid and alanine (B10760859), with a concomitant change in the conductivity of the solution. researchgate.net This method has been reported to be highly sensitive. researchgate.net

Colorimetric assays are also employed, using a chromogenic substrate like L-pyroglutamic acid β-naphthylamide. sigmaaldrich.com The enzyme cleaves the substrate, releasing β-naphthylamine, which can then be reacted to form a colored compound that is measured spectrophotometrically. sigmaaldrich.com

Interactive Data Table: Enzymatic Assays for Pyroglutamate Analysis

Assay TypeEnzymePrincipleDetection MethodSource
HPLC-based Pyroglutamyl aminopeptidase (Pyrococcus furiosus)Cleavage of N-terminal pyroglutamate and subsequent HPLC analysis of products.HPLC-UV nih.gov
Conductimetric Pyroglutamyl peptidase (Streptococcus pyogenes)Measurement of change in electrical conductance upon peptide hydrolysis.Conductimetry researchgate.net
Colorimetric L-Pyroglutamate aminopeptidaseEnzymatic release of β-naphthylamide from a chromogenic substrate, followed by a color-forming reaction.Spectrophotometry (A580nm) sigmaaldrich.com
Fluorometric Pyroglutamyl-peptidase II (PPII)Cleavage of a fluorogenic substrate like TRH-AMC, releasing a fluorescent molecule.Fluorometry portlandpress.com

Future Research Directions

Elucidation of Undiscovered Biological Roles and Pathways

While some biological activities of L-Pyroglutamyl-L-alanine have been identified, a vast landscape of its potential roles within living systems remains uncharted. Future research will focus on identifying novel biological functions and the intricate pathways through which this dipeptide exerts its effects. Investigations may explore its involvement in cellular signaling, metabolic regulation, and intercellular communication. For instance, studies have noted the potential for pyroglutamyl peptides to influence taste sensations and other biological activities, suggesting a broader physiological impact than currently understood. researchgate.netresearchgate.net The exploration of its interactions with specific receptors or enzymes could reveal previously unknown therapeutic targets. Furthermore, its role in the gut microbiome and its potential influence on gut health is an emerging area of interest. researchgate.net

Development of Novel Synthetic Routes and Derivatization Strategies

The advancement of research into this compound is intrinsically linked to the efficiency and versatility of its synthesis. While methods for its production exist, future efforts will be directed towards developing more efficient, cost-effective, and scalable synthetic routes. prepchem.com This includes the exploration of enzymatic synthesis, which could offer a more environmentally friendly and stereospecific alternative to traditional chemical methods. frontiersin.orgresearchgate.net

Furthermore, the strategic derivatization of this compound holds immense promise for modulating its properties and enhancing its biological activity. science.govmz-at.de By modifying its structure, researchers can improve its stability, bioavailability, and target specificity. chemimpex.comchemimpex.com For example, the synthesis of analogues could lead to the development of potent and selective inhibitors of specific enzymes, such as alanine (B10760859) racemase or pyroglutamyl-peptidase II. mdpi.comresearchgate.net The creation of a diverse library of derivatives will be crucial for comprehensive structure-activity relationship (SAR) studies. researchgate.netacs.org

Advanced Computational Modeling for Structure-Function Relationships

The synergy between experimental research and computational modeling will be pivotal in accelerating our understanding of this compound. Advanced computational techniques, such as molecular dynamics simulations and quantum chemical calculations, can provide profound insights into the compound's three-dimensional structure and its dynamic interactions with biological targets. researchgate.net

These models can predict the binding affinity of this compound and its derivatives to specific proteins, helping to rationalize experimental findings and guide the design of new analogues with enhanced properties. researchgate.net By simulating the conformational changes and energetic landscapes of these interactions, researchers can elucidate the molecular basis of the dipeptide's biological activity. researchgate.netnih.gov This in-silico approach will be instrumental in understanding the nonenzymatic formation of pyroglutamyl residues and the structure-activity relationships of its various derivatives. researchgate.netresearchgate.net

Innovative Analytical Platforms for High-Throughput Characterization

The comprehensive analysis of this compound and its metabolites in complex biological matrices requires sophisticated and high-throughput analytical platforms. Future research will focus on the development and application of novel analytical methods to achieve sensitive and specific quantification. acs.orgnih.govacs.orgfigshare.com

Techniques such as capillary electrophoresis and liquid chromatography coupled with tandem mass spectrometry (CE-MS/MS and LC-MS/MS) are being developed for the comprehensive profiling and quantitation of dipeptides. acs.orgnih.govacs.orgfigshare.com These methods allow for the excellent separation of structural isomers and achieve low detection limits. nih.gov Furthermore, the development of high-throughput phenotypic profiling (HTPP) assays will enable the rapid screening of the biological activities of this compound and its derivatives. epa.gov These advanced analytical tools will be essential for pharmacokinetic studies, metabolomic analyses, and the discovery of new biomarkers. acs.orgnih.govacs.orgfigshare.comkyoto-u.ac.jp

Exploration of this compound in Complex Biological Systems

To fully comprehend the physiological relevance of this compound, it is imperative to study its behavior in the context of whole organisms and complex biological systems. Future research will move beyond in-vitro studies to investigate its metabolism, distribution, and effects in animal models and eventually, human studies. mdpi.comscispace.com

This will involve examining its role in various physiological and pathological states, such as its potential neuroprotective effects or its involvement in the glucose-alanine cycle. chemimpex.comwikipedia.org Understanding how this compound interacts with other molecules and influences systemic processes will provide a more holistic view of its biological significance. wikipedia.org The study of its metabolism in bacteria and its distribution in infection models could also open up new avenues for antimicrobial research. mdpi.com

Q & A

Q. How is the crystal structure of L-Pyroglutamyl-L-alanine determined, and what experimental parameters are critical for reproducibility?

The crystal structure is resolved using X-ray crystallography. Monoclinic crystals (space group P2₁) are grown from aqueous methanol, with cell parameters a = 4.863 Å, b = 16.069 Å, c = 6.534 Å, and β = 109.9°. Direct methods and refinement to an R value of 0.044 (for 699 reflections) ensure accuracy. Key parameters include solvent choice, temperature control, and diffraction data collection protocols .

Q. What standard methodologies are employed for synthesizing and purifying this compound in academic settings?

Solid-phase peptide synthesis (SPPS) or solution-phase methods are typical. SPPS uses Fmoc/t-Bu protection, with pyroglutamic acid as the N-terminal residue. Purification involves reversed-phase HPLC with C18 columns and mobile phases (e.g., water-acetonitrile with 0.1% TFA). Purity is validated via mass spectrometry (MS) and NMR spectroscopy .

Q. Which analytical techniques are essential for characterizing this compound’s purity and stability under varying conditions?

Nuclear Magnetic Resonance (NMR) confirms structural integrity (¹H/¹³C spectra), while High-Performance Liquid Chromatography (HPLC) assesses purity. Stability studies use accelerated degradation tests (e.g., pH variations, thermal stress) monitored by UV-Vis spectroscopy. Mass spectrometry (MS) ensures molecular weight accuracy .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its biological interactions, such as enzyme binding or receptor activation?

The pyroglutamyl ring adopts a semi-rigid conformation, stabilizing intramolecular hydrogen bonds (e.g., C=O⋯H-N). Molecular dynamics simulations and docking studies compare this rigidity to flexible dipeptides, revealing impacts on binding kinetics. Experimental validation uses surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?

Replicate experiments under standardized conditions (e.g., solvent, temperature). Cross-validate using multiple techniques: differential scanning calorimetry (DSC) for melting points, gravimetric analysis for solubility. Compare results with crystallographic data (e.g., density = 1.385 g/cm³) to identify outliers .

Q. What experimental designs are suitable for investigating this compound’s role in non-enzymatic browning reactions, such as the Maillard reaction?

Use model systems with controlled reactants (e.g., glucose, lysine) under varying pH and temperature. Monitor reaction kinetics via UV-Vis spectroscopy (absorbance at 280 nm for melanoidins) and LC-MS to identify intermediates. Quantify pyroglutamyl-alanine adducts using isotopic labeling (¹³C/¹⁵N) .

Q. What metabolic pathways involve this compound, and how can isotopic tracing elucidate its nitrogen metabolism?

Hypothesize pathways via enzymatic assays (e.g., pyroglutamyl peptidases) or isotope-ratio mass spectrometry (IRMS). Use ¹⁵N-labeled alanine to track nitrogen incorporation into glutamate or urea cycles. Compare with knockout models (e.g., E. coli Δpep mutants) to confirm pathway specificity .

Q. How can frameworks like PICOT or FINER improve literature reviews for hypothesis generation on this compound’s biomedical applications?

Apply PICOT (Population: cell lines; Intervention: peptide concentration; Comparison: scrambled peptides; Outcome: cytotoxicity; Time: 24–72 hrs) to structure preclinical studies. FINER criteria ensure feasibility (e.g., in vitro assays), novelty (e.g., unexplored signaling pathways), and relevance (e.g., cancer metabolism) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.